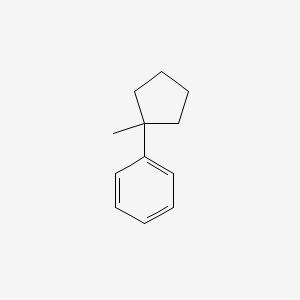
(1-Methylcyclopentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylcyclopentyl)benzene, also known as 1-methylcyclopentylbenzene, is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: (1-Methylcyclopentyl)benzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cycloalkylation Reactions: Another method involves the cycloalkylation of phenol with 1-methylcyclopentene in the presence of catalysts like KU-23 or aluminum phenolate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: (1-Methylcyclopentyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in typical EAS reactions such as nitration, sulfonation, halogenation, and alkylation.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Halogenation: Chlorine (Cl2) or bromine (Br2) with a Lewis acid catalyst like FeCl3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Nitration: Nitro-(1-Methylcyclopentyl)benzene
Halogenation: Chloro-(1-Methylcyclopentyl)benzene or Bromo-(1-Methylcyclopentyl)benzene
Oxidation: Carboxylic acids
科学的研究の応用
(1-Methylcyclopentyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (1-Methylcyclopentyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the methylcyclopentyl group, which enhances the reactivity of the benzene ring towards electrophiles . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a methylcyclopentyl group.
Ethylbenzene: Contains an ethyl group instead of a cycloalkyl group.
Toluene: Contains a methyl group instead of a cycloalkyl group.
Comparison: (1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to linear alkylbenzenes like ethylbenzene and toluene. The cyclopentyl ring can influence the compound’s reactivity and stability, making it distinct in its chemical behavior .
特性
CAS番号 |
42774-90-3 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChIキー |
LJVPGRVAQLFCHB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
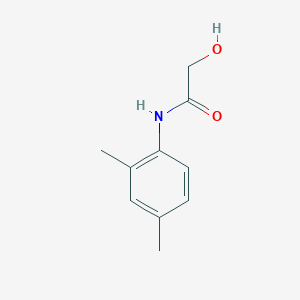
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
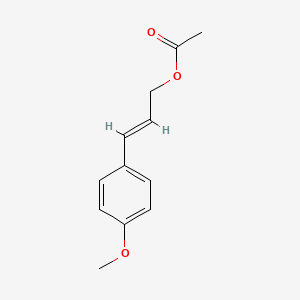
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
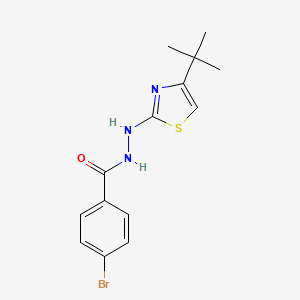
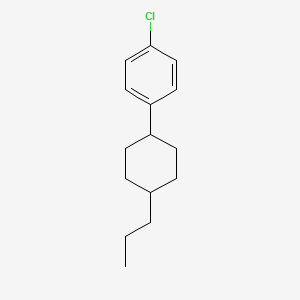
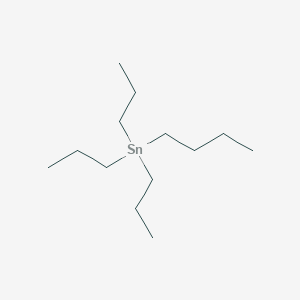
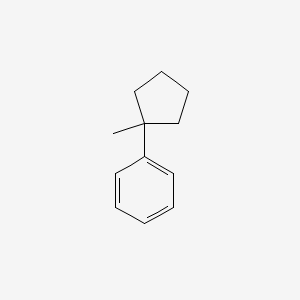
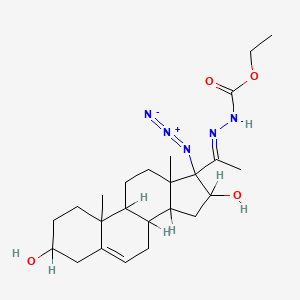
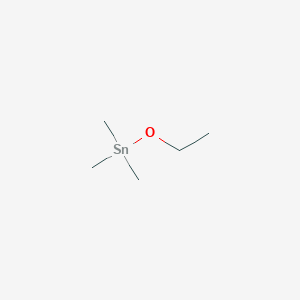
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
